3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine
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Overview
Description
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine is a compound that features a 1,2,4-triazole ring and a thiophene ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or triazole rings .
Scientific Research Applications
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . The thiophene ring can interact with hydrophobic regions of proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-4H-1,2,4-triazolium iodide: This compound also features a 1,2,4-triazole ring but lacks the thiophene ring.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound contains multiple triazole rings and is used in energetic materials.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine lies in its combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N4S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-5-6(2)15-9(11)8(5)10-12-7(3)13-14(10)4/h11H2,1-4H3 |
InChI Key |
RRUUUTUBEKRLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=NC(=NN2C)C)N)C |
Origin of Product |
United States |
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